Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate
CAS No.: 1565929-24-9
Cat. No.: VC7207312
Molecular Formula: C7H7ClO4S2
Molecular Weight: 254.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1565929-24-9 |
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Molecular Formula | C7H7ClO4S2 |
Molecular Weight | 254.7 |
IUPAC Name | methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C7H7ClO4S2/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3 |
Standard InChI Key | QVOZELKMBWWEJV-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(S1)C(=O)OC)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₇H₇ClO₄S₂, with a molecular weight of 254.7 g/mol. Its IUPAC name, methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate, reflects the substituent positions on the thiophene ring. Key structural features include:
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Chlorosulfonyl group (-SO₂Cl) at position 5, a highly reactive electrophilic site.
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Methyl ester (-COOCH₃) at position 2, providing stability and synthetic versatility.
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Methyl group (-CH₃) at position 4, influencing steric and electronic properties.
The canonical SMILES representation is CC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl, and its InChIKey is YWBXGHFHMHUSKH-UHFFFAOYSA-N.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves chlorosulfonation of methyl 4-methylthiophene-2-carboxylate using chlorosulfonic acid (ClSO₃H). A representative procedure from patent literature outlines:
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Reaction Conditions:
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Substrate: Methyl 4-methylthiophene-2-carboxylate (3.0 g, 19.2 mmol).
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Reagent: Chlorosulfonic acid (10 mL).
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Temperature: 0–20°C (ice bath followed by gradual warming).
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Duration: 4 hours.
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Workup:
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Quenching in ice water (100 mL).
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Extraction with dichloromethane.
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Drying and solvent evaporation under reduced pressure.
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This method highlights the challenges of controlling regioselectivity and minimizing side reactions during chlorosulfonation.
Industrial-Scale Considerations
Industrial production optimizes parameters for scalability:
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Temperature Control: Maintaining 0–20°C prevents exothermic side reactions.
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Solvent Selection: Dichloromethane balances reactivity and ease of removal.
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Purification: Crystallization or distillation ensures high purity for downstream applications.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorosulfonyl group reacts readily with nucleophiles (e.g., amines, alcohols):
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With Amines: Forms sulfonamides (RSO₂NR'₂), pivotal in drug discovery.
Example:
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With Alcohols: Produces sulfonate esters (RSO₃R'), used as surfactants or catalysts.
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces -SO₂Cl to -SO₂H, enabling further functionalization.
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Oxidation: Hydrogen peroxide oxidizes the thiophene ring to sulfones, altering electronic properties for materials science applications.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s utility lies in synthesizing sulfonamide-based drugs, which target enzymes like carbonic anhydrase or cyclooxygenase. For example:
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Antimicrobial agents via inhibition of bacterial dihydropteroate synthase.
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Anticancer candidates through interference with tumor cell proliferation pathways.
Materials Science
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Conductive Polymers: Thiophene derivatives are precursors for polythiophenes used in organic electronics.
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Coordination Complexes: The sulfonyl group chelates metals, enabling catalysis or sensing applications.
Comparison with Structural Analogs
Positional Isomerism
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Methyl 4-(chlorosulfonyl)-5-methylthiophene-2-carboxylate (hypothetical isomer): Altered substituent positions would shift reactivity and electronic properties.
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Methyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate: Reduced steric hindrance at position 3 could enhance nucleophilic substitution rates.
Functional Group Variations
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Ethyl Ester Analog: Increased ester chain length improves lipid solubility for drug delivery.
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Nitro-Substituted Analog: Introduces electron-withdrawing effects, accelerating electrophilic substitutions.
Biological Activity and Mechanistic Insights
Anticancer Prospects
Preliminary research indicates thiophene sulfonamides induce apoptosis in cancer cells via caspase-3 activation. Further studies are needed to validate efficacy and selectivity.
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